molecular formula C18H17N3OS B2987102 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one CAS No. 2415552-06-4

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one

货号: B2987102
CAS 编号: 2415552-06-4
分子量: 323.41
InChI 键: VBENJHHLKXAVLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. It features a benzothiazole moiety, which is a privileged structure in drug discovery known for its diverse biological activities . This scaffold is found in compounds exhibiting a range of properties, including antimicrobial, anticancer, and anticonvulsant activities . The molecular structure integrates a benzothiazole group with a benzylpiperazin-2-one ring system, making it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with various biological targets and to develop new therapeutic agents. The product is provided with comprehensive analytical data to ensure identity and purity for research purposes. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

属性

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-benzylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17-13-21(18-19-15-8-4-5-9-16(15)23-18)11-10-20(17)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBENJHHLKXAVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one typically involves the reaction of o-aminothiophenol with various electrophilic reagents. One common method includes the condensation of 2-aminobenzenethiol with benzylpiperazine under specific conditions . The reaction is often carried out in ethanol as a solvent and requires a catalyst such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .

化学反应分析

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

作用机制

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

相似化合物的比较

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis achieves high yields (91% for intermediates), whereas piperazine-linked analogs require longer reaction times (24–48 hours) .

Table 2: Reported Bioactivities

Compound Name Biological Activity Mechanism/Notes Reference
4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one Not explicitly reported Predicted anticancer activity (structural analogy)
BZ-IV Anticancer In vitro activity via apoptosis induction
Compound 3b Antimicrobial Moderate activity against bacteria
{4-[(2S,4E)-2-(1,3-Benzothiazol-2-yl)...} Antiviral (3CLpro inhibitor) Stable RMSD (1.5 Å) in MD simulations

Key Findings :

  • Anticancer Potential: BZ-IV and the target compound share a benzothiazole-piperazine scaffold, a motif linked to apoptosis induction in cancer cells .
  • Antimicrobial vs.
Computational and Physicochemical Insights
  • Molecular Stability : Benzothiazole-piperazine hybrids (e.g., {4-[(2S,4E)-2-(1,3-Benzothiazol-2-yl)...}) demonstrated stable binding to 3CLpro (RMSD < 2.0 Å over 100 ns MD simulations), suggesting the target compound may also exhibit robust target engagement .
  • LogP Predictions : The benzyl group in the target compound likely increases LogP (∼3.5) compared to methylpiperazine analogs (LogP ∼2.8), enhancing membrane permeability .

生物活性

The compound 4-(1,3-benzothiazol-2-yl)-1-benzylpiperazin-2-one is a derivative of benzothiazole and piperazine, which has garnered attention for its potential biological activities. Benzothiazole derivatives are known for a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, and neuroprotective effects. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3SC_{18}H_{19}N_3S, and it features a benzothiazole moiety linked to a piperazine ring. The compound’s structure is crucial for its interaction with biological targets.

1. Neuroprotective Effects

Research indicates that benzothiazole derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In vitro studies have shown that certain benzothiazole derivatives can significantly inhibit AChE activity, suggesting potential therapeutic applications in cognitive disorders .

2. Antimicrobial Activity

Benzothiazole compounds are known for their antimicrobial properties. A study demonstrated that various benzothiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be promising, indicating that these compounds could serve as lead candidates for developing new antimicrobial agents .

3. Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro assays showed that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For instance, compounds similar to this compound demonstrated moderate to high cytotoxicity against various cancer cell lines, including breast and liver cancer cells .

Case Study 1: AChE Inhibition

A study published in PubMed explored the synthesis and biological evaluation of benzothiazinone derivatives, which included compounds structurally related to this compound. The most potent derivative exhibited an IC50 value of 8.48 μM against AChE in the cerebral cortex, highlighting the compound's potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the synthesis of new benzothiazole-based compounds, researchers reported significant antimicrobial activity against various pathogens. The synthesized compounds showed MIC values ranging from 50 μg/mL to 200 μg/mL against tested bacterial strains .

Research Findings Summary Table

Activity Findings Reference
AChE InhibitionIC50 = 8.48 μM (cortex)
Antibacterial ActivityMIC = 50 μg/mL against multiple pathogens
CytotoxicityModerate cytotoxicity in cancer cell lines

常见问题

Basic: What synthetic methodologies are effective for synthesizing 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one, and what are the critical reaction parameters?

Answer:
The synthesis of benzothiazole-piperazinone derivatives typically involves coupling a benzothiazole moiety with a functionalized piperazinone precursor. Key steps include:

  • Nucleophilic substitution : Reacting 2-chlorobenzothiazole with a benzyl-piperazinone intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Optimized conditions : Reaction temperatures of 80–100°C, prolonged stirring (12–24 hours), and purification via column chromatography using ethyl acetate/hexane gradients .
  • Critical parameters : Moisture-sensitive intermediates require anhydrous conditions, and stoichiometric ratios (e.g., 1:1.2 for benzothiazole:piperazinone) are crucial to minimize byproducts .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Answer:
Structural validation employs:

  • NMR spectroscopy : Distinct signals in 1H^1H NMR (e.g., benzyl protons at δ 4.5–5.0 ppm, piperazinone carbonyl at δ 165–170 ppm in 13C^{13}C NMR) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths (C–S in benzothiazole: ~1.74 Å) and torsion angles (e.g., dihedral angle between benzothiazole and piperazinone planes: <10° for planar alignment) .
  • Validation tools : Programs like SHELXL refine crystallographic data, ensuring R-factors <0.05 for high-confidence models .

Advanced: What strategies are recommended for resolving discrepancies in crystallographic data during the structural elucidation of benzothiazol-piperazine derivatives?

Answer:
Discrepancies in X-ray data (e.g., anomalous thermal motion or twinning) can be addressed by:

  • Data reprocessing : Using SHELXD for phase refinement or excluding outlier reflections with FoFc>4σ|F_o - F_c| > 4σ .
  • Twinned crystals : Applying twin laws (e.g., HKLF 5 format in SHELXL) to model pseudo-merohedral twinning, improving Rmerge values .
  • Validation metrics : Cross-checking with PLATON’s ADDSYM to detect missed symmetry and ensure Hirshfeld rigidity .

Advanced: How does the substitution pattern on the benzothiazole ring influence the biological activity of piperazinone derivatives, and what in vitro models are suitable for SAR studies?

Answer:

  • Electron-withdrawing groups (e.g., NO2 at C6 of benzothiazole) enhance receptor binding affinity by increasing π-π stacking interactions, as seen in naphthyridine derivatives targeting HIV-1 TAR RNA .
  • Hydrophobic substituents (e.g., methyl at N1 of piperazinone) improve membrane permeability, validated via Caco-2 monolayer assays .
  • In vitro models :
    • Enzyme inhibition : Fluorescence polarization assays using recombinant enzymes (e.g., N-acylethanolamine acid amidase) .
    • Receptor binding : Radioligand displacement studies (e.g., GABAA receptor subtypes for benzodiazepine analogs) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Answer:

  • Challenge : Co-elution of structurally similar byproducts (e.g., debenzylated analogs) in HPLC .
  • Mitigation :
    • Method development : Use UPLC with BEH C18 columns (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water) .
    • Detection : High-resolution MS (Q-TOF) with ESI+ mode to differentiate m/z shifts (e.g., ±15.99 Da for oxidation products) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Degradation >120°C via piperazinone ring opening, confirmed by TGA-DSC (endothermic peaks at 180–200°C) .
  • Photostability : Protect from UV light; benzothiazole absorbs at 310–350 nm, leading to radical formation .
  • Storage : -20°C under argon in amber vials reduces hydrolysis (t1/2 >12 months vs. 3 months at 25°C) .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : SwissADME calculates logP ~2.8 (optimal for BBB penetration) and CYP3A4 inhibition risk (Score >0.7) .
  • Docking studies : AutoDock Vina simulates binding to target proteins (e.g., docking score <-9.0 kcal/mol for kinase inhibitors) .
  • MD simulations : GROMACS evaluates ligand-protein stability (RMSD <2.0 Å over 100 ns trajectories) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。